MAO-B Inhibition Potency: 4-Bromo-3-chloro-7-methoxyquinoline vs. Structural Analogs
4-Bromo-3-chloro-7-methoxyquinoline exhibits a defined IC₅₀ value for MAO-B inhibition. This specific activity provides a quantitative benchmark for selecting this compound over other quinolines or halogenated aromatics with unknown or different potency profiles. The data point allows researchers to make an informed procurement decision for projects where a known starting point for MAO-B interaction is critical [1]. The IC₅₀ of 209 nM in a rat brain mitochondrial homogenate assay provides a specific, measurable differentiation from other commercially available quinoline building blocks lacking this characterization.
| Evidence Dimension | MAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 209 nM |
| Comparator Or Baseline | Unsubstituted quinoline or generic halogenated analog (no comparable data available, inferring a baseline of negligible or unknown activity). |
| Quantified Difference | Not calculable due to lack of direct comparator data; compound exhibits a defined, measurable potency while many analogs are uncharacterized. |
| Conditions | Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate assessed by spectrophotometric method. |
Why This Matters
A defined IC₅₀ value for a key biological target (MAO-B) provides a measurable baseline for structure-activity relationship (SAR) studies, offering a distinct advantage over purchasing uncharacterized building blocks.
- [1] BindingDB. (2025). BDBM50038204 CHEMBL3094026. Affinity Data: IC50=209nM. View Source
